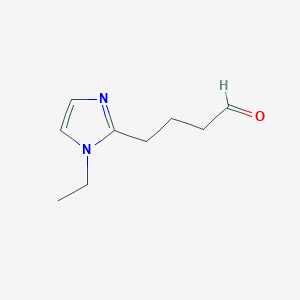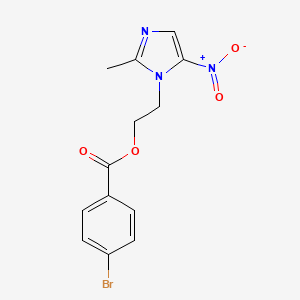
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is a synthetic organic compound that combines an imidazole ring with a bromobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate typically involves the following steps:
Nitration: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated imidazole is then alkylated with 2-bromoethanol to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Esterification: Finally, the hydroxyl group of the alkylated product is esterified with 4-bromobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-bromobenzoate.
Substitution: Products depend on the nucleophile used, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-aminobenzoate if an amine is used.
科学研究应用
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections due to its imidazole moiety.
Biological Studies: The compound can be used in studies investigating the biological activity of nitroimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is not well-documented. based on its structure, it is likely to interact with biological targets similar to other nitroimidazole compounds, which typically involve the reduction of the nitro group to generate reactive intermediates that can damage DNA and other cellular components.
相似化合物的比较
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is unique due to the presence of the bromobenzoate ester, which can impart different chemical properties and potential biological activities compared to other nitroimidazoles.
属性
分子式 |
C13H12BrN3O4 |
|---|---|
分子量 |
354.16 g/mol |
IUPAC 名称 |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C13H12BrN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
InChI 键 |
QZTGFZAJZYXXAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



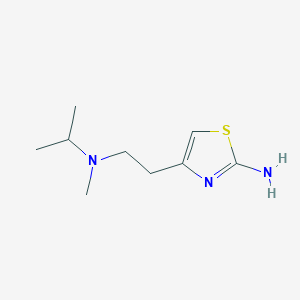
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
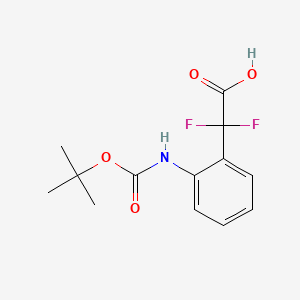
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)
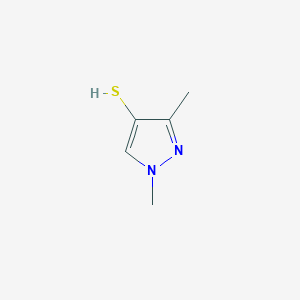


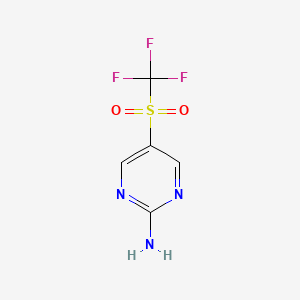
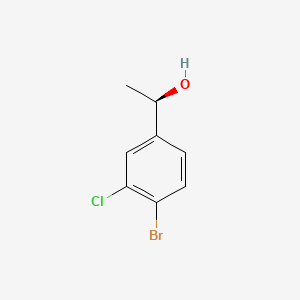
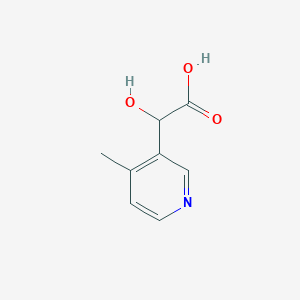
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)

